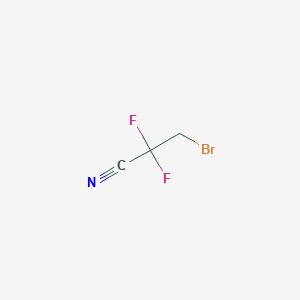

3-Bromo-2,2-difluoropropanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,2-difluoropropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrF2N/c4-1-3(5,6)2-7/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRANMIHJPPKFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C#N)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromo 2,2 Difluoropropanenitrile

Regioselective Bromination Approaches in Fluorinated Aliphatic Systems

Introducing a bromine atom into a fluorinated aliphatic molecule with high regioselectivity is a significant chemical challenge. The strong electron-withdrawing effect of fluorine atoms deactivates adjacent C-H bonds, making them less susceptible to electrophilic attack and altering the reactivity patterns in radical reactions. Therefore, specialized methods are required to achieve selective bromination in the synthesis of precursors to 3-Bromo-2,2-difluoropropanenitrile.

Radical-Mediated Bromination Pathways

Radical-mediated reactions offer a powerful tool for C-H functionalization, as they are often less sensitive to the strong polar effects of fluorine substituents. The site-selectivity in radical bromination is typically governed by the relative stability of the resulting carbon radical, following the general trend of tertiary > secondary > primary C-H bonds. thieme-connect.deyoutube.com

Modern approaches have leveraged visible light to initiate radical bromination under mild conditions using N-bromoamide reagents. These methods can achieve high levels of regioselectivity, even in complex molecules, by controlling steric and electronic factors. acs.org For instance, the use of hindered N-bromoamides can direct bromination to less sterically encumbered positions. acs.org The generation of bromine radicals can be achieved through various means, including the photolysis of molecular bromine, thermolysis of initiators like N-bromosuccinimide (NBS), or, more recently, through energy transfer photosensitization. youtube.comnih.gov This latter approach allows for the controlled generation of bromine radicals under exceptionally mild conditions, using parts-per-million levels of a photocatalyst. nih.gov

Table 1: Selected Radical Bromination Reagents and Conditions

| Reagent/System | Initiator | General Application | Selectivity Notes |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Light (hν) or Radical Initiator (e.g., AIBN) | Allylic and benzylic bromination; bromination of alkanes | Highly selective for weaker C-H bonds (e.g., tertiary). youtube.com |

| Molecular Bromine (Br₂) | Light (hν) | Alkane bromination | Less selective than NBS in some cases, but follows C-H bond strength hierarchy. thieme-connect.de |

| N-Bromoamides (e.g., N-bromoacetamide) | Visible Light / Photocatalyst | Site-selective aliphatic C-H bromination | Selectivity can be tuned by altering the amide structure (steric hindrance). acs.org |

Electrophilic Bromination Strategies

Electrophilic bromination of aliphatic systems, particularly those deactivated by fluorine atoms, is inherently difficult. The reaction requires a highly electrophilic bromine source to attack the electron-poor C-H or C-C bonds. pressbooks.pub In aromatic systems, this is typically achieved by using a Lewis acid catalyst like FeBr₃, which polarizes the Br-Br bond to create a potent electrophile. pressbooks.pubwikipedia.org

For aliphatic substrates, similar strategies can be applied, although successful examples on deactivated frameworks are less common. Reagents such as N-bromosuccinimide (NBS) can be used, often in acidic media, to brominate positions activated by adjacent functional groups. nih.gov Another advanced approach involves the in-situ generation of hazardous reagents like Br₂ in continuous flow systems. For example, reacting an oxidant like NaOCl with HBr can safely produce bromine, which is then immediately consumed in the bromination reaction, minimizing risk. mdpi.com This method has been demonstrated for the bromination of various substrates and offers a safer, more sustainable alternative to traditional batch processes using molecular bromine. mdpi.com

Fluorination Techniques for gem-Difluoroalkane Moiety Construction

The gem-difluoro group (CF₂) is a key structural motif in many pharmaceuticals and agrochemicals, acting as a stable, non-hydrolyzable mimic of a carbonyl or ether group. Its installation into a molecule can be achieved through either nucleophilic or electrophilic fluorination strategies.

Nucleophilic Fluorination Routes to gem-Difluoropropanenitrile Precursors

Nucleophilic fluorination involves the displacement of leaving groups with a fluoride (B91410) anion (F⁻). ucla.edu A common route to gem-difluoro compounds is the deoxofluorination of a corresponding ketone precursor. However, fluoride sources like simple alkali metal fluorides are often challenging to use due to low solubility, high hygroscopicity, and strong basicity, which can lead to side reactions like elimination. ucla.edu

To overcome these limitations, a variety of specialized deoxyfluorination reagents have been developed. These reagents convert alcohols or carbonyls into fluorinated products under milder conditions. Furthermore, modern synthetic chemistry has seen the rise of catalytic methods for nucleophilic fluorination, employing transition metals or organocatalysts to facilitate the C-F bond formation with greater efficiency and selectivity. ucla.eduprinceton.edu

Table 2: Common Nucleophilic Fluorinating Agents

| Reagent | Typical Application | Notes |

|---|---|---|

| Potassium Fluoride (KF) / Cesium Fluoride (CsF) | Halogen exchange (Halex) reactions | Often used with phase-transfer catalysts to improve solubility and reactivity. nih.gov |

| Diethylaminosulfur Trifluoride (DAST) | Deoxyfluorination of alcohols and carbonyls | Effective but can be thermally unstable. |

| Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) | Deoxyfluorination of alcohols and carbonyls | More thermally stable alternative to DAST. |

Electrophilic Fluorination Strategies for Propanenitrile Derivatives

Electrophilic fluorination utilizes reagents that deliver a formal "F⁺" equivalent to a nucleophilic carbon center, such as an enolate or a carbanion. wikipedia.org This approach is particularly useful for synthesizing fluorinated compounds that are difficult to access via nucleophilic routes. The development of stable, selective, and safe N-F reagents has revolutionized this field. wikipedia.orgresearchgate.net

Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are now widely used. wikipedia.orgresearchgate.netsigmaaldrich.com They are often crystalline solids with a long shelf life that can be handled safely in standard laboratory glassware. researchgate.net In the context of synthesizing a gem-difluoropropanenitrile precursor, an electrophilic fluorination strategy would likely involve the sequential fluorination of a propanenitrile derivative at the α-position. This typically proceeds by generating an enolate with a suitable base, which is then trapped by the electrophilic N-F reagent. Recently, novel palladium-based reagents have been developed that can act as electrophilic fluorine sources, being generated directly from nucleophilic fluoride, bridging the gap between the two major fluorination strategies. nih.gov

Table 3: Common Electrophilic N-F Fluorinating Agents

| Reagent | Abbreviation | Fluorinating Power |

|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Strong, widely used |

| Selectfluor® (F-TEDA-BF₄) | F-TEDA-BF₄ | Very strong, highly effective |

Cyanation Reactions for the Propanenitrile Framework Formation

The introduction of the nitrile (-CN) group is a crucial step in forming the propanenitrile framework. A variety of cyanation methods have been developed, ranging from classical nucleophilic substitution to modern transition-metal-catalyzed reactions. rsc.orgorganic-chemistry.org

A traditional approach involves the reaction of an alkyl halide precursor with a metal cyanide, such as sodium or potassium cyanide. However, the high toxicity of these reagents has driven the development of safer alternatives. rsc.org Zinc cyanide (Zn(CN)₂), for example, is a less toxic source of cyanide that is effective in nickel-catalyzed cyanations of unactivated alkyl chlorides, bromides, and mesylates. organic-chemistry.org

More recent innovations include metal-free protocols, such as the cyanation of gem-difluoroalkenes with aqueous ammonia (B1221849), which offers a green and safe pathway to arylacetonitrile derivatives and could be adapted for aliphatic systems. organic-chemistry.org Another advanced strategy is the direct cyanation of terminal alkynes, which can be mediated by silver salts using non-toxic cyanide sources like N-isocyanoiminotriphenylphosphorane to yield propionitrile (B127096) derivatives directly. rsc.orgacs.orgresearchgate.net These methods provide high efficiency and broad functional group tolerance. acs.org

Table 4: Comparison of Selected Cyanation Methods

| Method | Cyanide Source | Catalyst/Mediator | Substrate Scope | Key Features |

|---|---|---|---|---|

| Nucleophilic Substitution | NaCN, KCN | None (or phase-transfer catalyst) | Alkyl halides | Classical method; uses highly toxic reagents. rsc.org |

| Ni-Catalyzed Cyanation | Zn(CN)₂ | Nickel complex | Primary and secondary alkyl halides/mesylates | Uses a less toxic cyanide source; good functional group tolerance. organic-chemistry.org |

| Ag-Mediated Alkyne Cyanation | N-isocyanoiminotriphenylphosphorane | Silver salt (e.g., AgOTf) | Terminal alkynes | Forms propionitriles directly; uses non-toxic cyano source. acs.orgresearchgate.net |

Hydrocyanation of Fluorinated Olefins

Hydrocyanation, the addition of hydrogen cyanide (HCN) across a double bond, is a powerful C-C bond-forming reaction for producing nitriles. wikipedia.org Industrially, this process is catalyzed by transition metals, typically nickel complexes, for the synthesis of large-volume chemicals like adiponitrile. wikipedia.orguni-koeln.de The application of this methodology to fluorinated olefins presents a direct route to fluorinated nitriles.

For the synthesis of this compound, a potential starting material would be a bromo-difluoro substituted alkene. The reaction would proceed via the catalytic addition of a cyanide source across the carbon-carbon double bond. Nickel-catalyzed hydrocyanation of unactivated alkenes is a well-established industrial process, often utilizing phosphite (B83602) ligands. wikipedia.org The general mechanism involves the oxidative addition of HCN to a low-valent nickel complex, followed by alkene coordination, migratory insertion, and finally, reductive elimination of the nitrile product. wikipedia.org

While specific examples for the direct hydrocyanation of a suitable precursor like 2-bromo-1,1-difluoroethene are not extensively documented in readily available literature, the principles of nickel-catalyzed hydrocyanation of internal and non-conjugated dienes have been explored, including asymmetric variations using chiral ligands. uni-koeln.deresearchgate.net These reactions sometimes involve an initial alkene isomerization or "chain-walking" process to form a more reactive intermediate before the cyanation step. researchgate.net

Table 1: Illustrative Conditions for Nickel-Catalyzed Hydrocyanation of Alkenes This table presents general conditions for analogous reactions, as specific data for the target synthesis is not readily available.

| Catalyst/Ligand System | Substrate Type | Cyanide Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| Ni(cod)₂ / Chiral Diphosphite Ligand | Non-conjugated Dienes | Acetone (B3395972) Cyanohydrin | Toluene | 0-25 | 70-90 | researchgate.net |

| Ni(P(OAr)₃)₄ | Internal Alkenes | HCN | - | 25-100 | Variable | wikipedia.org |

| Ni(cod)₂ / L* (Diastereomeric Ligands) | Internal Alkenes | Acetone Cyanohydrin | Toluene | 25 | 60-85 | researchgate.net |

Nucleophilic Substitution with Cyanide Sources

Nucleophilic substitution is a cornerstone of organic synthesis, where a nucleophile replaces a leaving group on a substrate. The synthesis of nitriles via the reaction of an alkyl halide or sulfonate with a cyanide salt, often referred to as the Kolbe nitrile synthesis, is a classic and widely used method. organic-chemistry.org This approach is highly applicable for the synthesis of this compound.

The most plausible route involves a two-step sequence starting from the corresponding alcohol, 3-bromo-2,2-difluoropropan-1-ol (B1381521) uni.lu. This alcohol can be activated by converting its hydroxyl group into a better leaving group, such as a tosylate or mesylate. The subsequent reaction of this activated intermediate with a cyanide source, like sodium or potassium cyanide, in a polar aprotic solvent would yield the target nitrile via an SN2 mechanism. nottingham.ac.uk

Alternatively, the nitrile can be prepared from the corresponding primary amide, 3-bromo-2,2-difluoropropanamide, through a dehydration reaction. Various reagents can effect this transformation. researchgate.net

A potential synthetic pathway is outlined below:

Preparation of Precursor Acid: 3-Bromo-2,2-difluoropropanoic acid can be synthesized via methods like the radical bromination of 2,2-difluoropropanoic acid derivatives using N-Bromosuccinimide (NBS) or bromine with a radical initiator.

Reduction to Alcohol: The carboxylic acid can be reduced to the primary alcohol, 3-bromo-2,2-difluoropropan-1-ol, using standard reducing agents.

Activation and Cyanation: The alcohol is then converted to an alkyl sulfonate (e.g., tosylate). This intermediate is then treated with a cyanide salt to produce this compound.

Table 2: General Conditions for Nucleophilic Cyanation of Alkyl Halides/Sulfonates

| Substrate | Cyanide Source | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |

| Primary Alkyl Bromide | Zn(CN)₂ | n-Bu₄NCl / NMP | 120 | 85-95 | organic-chemistry.org |

| Primary Alkyl Bromide | KCN | DMSO | 120-150 | >90 | nottingham.ac.uk |

| Alkyl Tosylate | KCN | DMF | 60-100 | 70-90 | General |

| Primary Amide | (EtO)₂POCl / DBU | Dichloromethane | 0-25 | 80-95 |

Oxidative Cyanation Approaches

Oxidative cyanation involves the formation of a C-CN bond through an oxidative process, often starting from a C-H bond. These methods can provide more direct routes to nitriles, avoiding pre-functionalization steps. Recent advancements have utilized transition metal catalysis or photoredox catalysis to achieve these transformations.

While many oxidative cyanation methods focus on arenes or tertiary amines dp.techbeilstein-journals.org, some protocols are emerging for the functionalization of alkenes. For example, a catalytic, regioselective oxidative cyanation of alkenes using a homogeneous copper catalyst and Selectfluor as the oxidant has been reported to produce branched alkenyl nitriles. organic-chemistry.org Another approach involves photocatalytic methods where a radical intermediate is generated and subsequently trapped by a cyanide source. rsc.org

The direct oxidative cyanation of a substrate like 3-bromo-2,2-difluoropropane to its corresponding nitrile is a challenging transformation that is not well-documented. A hypothetical pathway might involve the selective activation of the C-H bond at the C1 position, followed by trapping with a cyanide nucleophile. The strong electron-withdrawing nature of the adjacent gem-difluoro group makes this C-H bond less susceptible to some forms of oxidative cleavage.

Table 3: Examples of Oxidative Cyanation of Various Substrates This table shows conditions for analogous oxidative cyanation reactions, as direct synthesis of the target is not established.

| Substrate Type | Catalyst / Reagent System | Cyanide Source | Key Features | Reference |

| Tertiary Amines | RuCl₃ / O₂ | NaCN | Aerobic, environmentally benign process | beilstein-journals.org |

| Alkenes | Cu(MeCN)₄PF₆ / Selectfluor | TMSCN | Forms branched alkenyl nitriles | organic-chemistry.org |

| Arenes | Fe(OTf)₂ / DFCT | Aryl(cyano)iodonium triflate | Direct C-H cyanation of arenes | dp.tech |

Tandem Reaction Sequences and One-Pot Syntheses of the Compound

Tandem reactions, where multiple bond-forming events occur sequentially in a single operation without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. unibo.it Similarly, one-pot syntheses combine multiple reaction steps in the same flask, saving time and materials.

For a multifunctional molecule like this compound, a tandem or one-pot strategy could be highly effective. A hypothetical tandem reaction could involve the simultaneous or sequential introduction of the bromo, difluoro, and nitrile functionalities. For instance, a tandem fluorination-nucleophilic substitution sequence has been demonstrated for the late-stage functionalization of complex molecules. acs.org In this approach, a C-H bond is first converted to a C-F bond, which then serves as a leaving group for a subsequent SNAr reaction with a nucleophile like cyanide. acs.org

Another possibility is a tandem process involving radical reactions. For example, a sequence could be designed where an alkene undergoes radical bromination and difluorination, followed by a cyanation step. One-pot syntheses of other complex molecules, such as 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes, demonstrate the feasibility of combining multiple steps like substitution and cyclization under a single set of mild conditions. nih.gov A one-pot procedure for synthesizing 2-substituted morpholines from aziridines via an SN2 ring-opening followed by cyclization further illustrates the power of this approach. nih.gov While a specific tandem or one-pot synthesis for this compound is not explicitly detailed in the literature, these examples provide a conceptual framework for its potential development.

Table 4: Examples of Tandem and One-Pot Synthetic Strategies

| Reaction Type | Substrates | Key Transformation | Result | Reference |

| Tandem C-H Fluorination/SNAr | Pyridines, Diazines | C-H → C-F → C-Nu | Late-stage functionalization with various nucleophiles (including CN⁻) | acs.org |

| One-Pot Synthesis | Thioureas, 1-bromo-1-nitroalkenes | Substitution/Cyclization | Functionalized 2-iminothiazolines | nih.gov |

| Tandem Oxidation/Bromination/Rearrangement | Phenanthroline | Sequential functionalization | 2-bromo-4,5-diazafluoren-9-one | lookchem.com |

Green Chemistry and Sustainable Protocols in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijsetpub.com In the synthesis of complex fluorinated molecules like this compound, applying these principles is crucial for developing environmentally and economically sustainable methods.

Key aspects of green chemistry applicable to this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Addition reactions, such as hydrocyanation, are inherently more atom-economical than substitution reactions that generate salt byproducts.

Use of Safer Reagents: Hydrogen cyanide (HCN) is extremely toxic. Green protocols would favor the use of safer cyanide sources, such as acetone cyanohydrin or metal cyanides like Zn(CN)₂ which are less acutely toxic and easier to handle. organic-chemistry.org The use of in-situ generated cyanide from less toxic precursors is another promising strategy. researchgate.net

Catalysis: The use of catalytic instead of stoichiometric reagents reduces waste. Transition-metal or enzyme-catalyzed reactions are central to green synthesis. ijsetpub.com For instance, developing a robust catalytic system for the hydrocyanation or oxidative cyanation step would be a significant green improvement. Biocatalysis, using engineered enzymes, offers a highly selective and sustainable route for challenging reactions like fluorination and cyclopropanation of fluorinated olefins. utdallas.eduacs.org

Benign Solvents: Avoiding hazardous organic solvents by using water, supercritical fluids (like scCO₂), or ionic liquids can drastically reduce the environmental impact of a process. ijsetpub.comresearchgate.net

Energy Efficiency: Performing reactions at ambient temperature and pressure, for example through photoredox catalysis using visible light, reduces energy consumption. nottingham.ac.uk

Applying these principles to the synthesis of this compound could involve developing a one-pot, enzyme-catalyzed process starting from a simple precursor, using a safe cyanide source in an aqueous medium. Assessing the process mass intensity (PMI) and other green metrics for different synthetic routes can guide the development of a truly sustainable manufacturing process. acs.org

Table 5: Principles of Green Chemistry in Fluorinated Nitrile Synthesis

| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefit |

| Catalysis | Use of transition metal or enzyme catalysts for hydrocyanation, substitution, or C-H activation. utdallas.edu | Lower energy requirements, higher selectivity, reduced waste. |

| Safer Reagents | Replacing HCN with sources like Zn(CN)₂, K₄[Fe(CN)₆], or acetone cyanohydrin. organic-chemistry.org | Reduced toxicity and handling risks. |

| Renewable Feedstocks | Using bio-derived starting materials where possible. ijsetpub.com | Reduced reliance on fossil fuels, lower carbon footprint. |

| Atom Economy | Favoring addition reactions (e.g., hydrocyanation) over substitution reactions. | Minimized byproduct formation. |

| Process Intensification | Developing one-pot or tandem reaction sequences. acs.org | Fewer unit operations, less solvent waste, improved efficiency. |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 3 Bromo 2,2 Difluoropropanenitrile

Nucleophilic Substitution Reactions at the Brominated Carbon Center

Carbon-Centered Nucleophile Additions

Carbon-centered nucleophiles, such as organometallic reagents and enolates, can also participate in substitution reactions with 3-bromo-2,2-difluoropropanenitrile. These reactions are fundamental for forming new carbon-carbon bonds.

For instance, malonate esters, particularly those with electron-withdrawing groups like bis(2,2,2-trifluoroethyl) malonate, can act as effective carbon nucleophiles in reactions such as the Mitsunobu reaction for the alkylation of alcohols. organic-chemistry.org While not a direct substitution on the bromo-compound, this illustrates the principle of using stabilized carbanions as nucleophiles. The reaction of this compound with such carbon nucleophiles would proceed via an S_N2 mechanism, where the carbanion attacks the electrophilic carbon, displacing the bromide ion.

Transformations Involving the Nitrile Functional Group

The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo a variety of chemical transformations, including hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis and Derivatization to Carboxylic Acid Equivalents

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. chemistrysteps.comlibretexts.org The process typically occurs in two stages, first forming an amide intermediate which is then further hydrolyzed to the carboxylic acid or its corresponding salt. byjus.com

Acidic Hydrolysis: Heating the nitrile with a dilute acid, such as hydrochloric acid, yields the free carboxylic acid and an ammonium (B1175870) salt. byjus.comlibretexts.org For this compound, this would produce 3-bromo-2,2-difluoropropanoic acid.

Alkaline Hydrolysis: Heating the nitrile with an aqueous alkali, like sodium hydroxide (B78521) solution, initially forms the sodium salt of the carboxylic acid and ammonia (B1221849) gas. byjus.comlibretexts.org Subsequent acidification is required to obtain the free carboxylic acid. libretexts.org

Reduction Pathways to Amines and Aldehydes

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. wikipedia.org

Reduction to Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing nitriles to primary amines. chemistrysteps.comlibretexts.org This reaction proceeds through the addition of two hydride equivalents to the carbon-nitrogen triple bond. chemistrysteps.com Catalytic hydrogenation using catalysts like Raney nickel is another common method for this transformation. wikipedia.org

Reduction to Aldehydes: Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can selectively reduce nitriles to aldehydes. chemistrysteps.comlibretexts.org The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The initial product is an imine, which is then hydrolyzed during aqueous workup to yield the aldehyde. chemistrysteps.comyoutube.com

Cycloaddition Reactions (e.g., [2+3] with Azides for Tetrazoles)

Nitriles can participate in cycloaddition reactions, most notably the [2+3] cycloaddition with azides to form tetrazoles. organic-chemistry.org This reaction, often referred to as a Huisgen cycloaddition, is a powerful tool for the synthesis of this important class of heterocyclic compounds. The reaction involves the 1,3-dipolar character of the azide (B81097) reacting with the dipolarophile (the nitrile). mdpi.comnih.gov

These reactions can be promoted thermally or through catalysis. mdpi.com The cycloaddition of this compound with an azide, such as sodium azide, would lead to the formation of a 5-(1-bromo-2,2-difluoroethyl)tetrazole derivative. The specific isomer formed can be influenced by the reaction conditions and the substituents on the azide. organic-chemistry.org

Reactions with Organometallic Reagents

The reactivity of this compound with organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, is characterized by the presence of two primary electrophilic sites: the carbon atom attached to the bromine and the carbon of the nitrile group. Organometallic reagents are strong nucleophiles and bases, and their reaction pathway is highly dependent on the specific reagent, substrate, and reaction conditions.

Generally, the reaction can proceed via two main pathways:

Substitution at the C-Br Bond: The nucleophilic carbon of the organometallic reagent can attack the electrophilic carbon bearing the bromine atom, leading to a nucleophilic substitution reaction. This results in the displacement of the bromide ion and the formation of a new carbon-carbon bond, yielding a 2,2-difluorinated nitrile. This is a common reaction for alkyl halides with organometallic reagents.

Addition to the Nitrile Group: The organometallic reagent can add across the carbon-nitrogen triple bond of the nitrile. This nucleophilic addition initially forms a metallo-imine intermediate. Upon aqueous workup, this intermediate is hydrolyzed to a ketone. If two equivalents of the organometallic reagent are used, the reaction can proceed further, especially with Grignard reagents, to form a tertiary alcohol after hydrolysis.

The competition between these two pathways is influenced by several factors. The C-Br bond is a good site for substitution. However, the strong electron-withdrawing effect of the adjacent gem-difluoro group can influence the reactivity of the nitrile. The choice of organometallic reagent is also critical; for instance, less reactive organometallics like organocuprates (Gilman reagents) might favor substitution over addition to the nitrile. Low temperatures are often employed to control reactivity and prevent side reactions, such as the deprotonation of any acidic protons or undesired additions.

| Reagent Type | Potential Reaction Site | Primary Product (after workup) |

| Grignard Reagent (RMgX) | C-Br Bond | 2,2-difluoroalkanenitrile |

| Nitrile (C≡N) | Ketone or Tertiary Alcohol | |

| Organolithium Reagent (RLi) | C-Br Bond | 2,2-difluoroalkanenitrile |

| Nitrile (C≡N) | Ketone | |

| Organocuprate (R₂CuLi) | C-Br Bond | 2,2-difluoroalkanenitrile (often preferred) |

Reactivity of the gem-Difluoroalkane System

C-F Bond Activation and Functionalization

While the carbon-fluorine bond is the strongest single bond in organic chemistry, its activation and subsequent functionalization in unactivated gem-difluoroalkanes represent a significant challenge and an area of active research. researchgate.net The primary strategy for activating the C(sp³)–F bond involves the use of strong Lewis acids. researchgate.netthieme-connect.com These Lewis acids interact with one of the fluorine atoms, weakening the C-F bond and facilitating its cleavage to generate a carbocationic intermediate.

Research has shown that Lewis acids such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) and various aluminum-based reagents (e.g., AlCl₃, AlEt₂Cl) can effectively catalyze the activation of C(sp³)–F bonds. researchgate.netthieme-connect.comresearchgate.net The mechanism involves the formation of a complex between the Lewis acid and a fluorine atom. This interaction polarizes the C-F bond to the point of cleavage, generating a fluoride-Lewis acid complex (e.g., [FB(C₆F₅)₃]⁻) and a highly reactive α-fluoro carbocation. nih.gov This cationic species can then undergo various transformations, such as intramolecular Friedel-Crafts cyclizations or elimination to form monofluoroalkenes. thieme-connect.com The choice of Lewis acid and solvent can control the reaction's selectivity. For example, using AlCl₃ can promote intramolecular cyclizations, while AlEt₃ may favor elimination pathways. researchgate.net

| Lewis Acid Catalyst | Proposed Mechanism | Outcome | Reference |

| B(C₆F₅)₃ | Fluoride (B91410) abstraction to form α-fluoro carbocation | Intramolecular cyclization, defluorination | researchgate.netthieme-connect.com |

| AlCl₃ | Fluoride abstraction, Friedel-Crafts alkylation | Intramolecular cascade cyclization | researchgate.netresearchgate.net |

| AlEt₃ | Fluoride abstraction | Defluorinative elimination to monofluoroalkenes | researchgate.net |

| Frustrated Lewis Pairs (e.g., P(o-Tol)₃ / B(C₆F₅)₃) | Cooperative fluoride abstraction | Selective monodefluorination | acs.org |

Remote Electronic Effects of the gem-Difluoro Moiety

The two fluorine atoms of the gem-difluoro group exert a powerful stereoelectronic influence on the rest of the molecule. thieme-connect.com The primary effect is a strong inductive electron withdrawal (σ-withdrawal) due to fluorine's high electronegativity. This has several important consequences for the molecule's reactivity:

Destabilization of Adjacent Carbocations: The CF₂ group strongly destabilizes any positive charge on an adjacent carbon atom. thieme-connect.com If a carbocation were to form at the C-3 position (e.g., through heterolysis of the C-Br bond without anchimeric assistance), it would be highly energetically unfavorable. This makes Sₙ1-type reactions at the C-Br bond unlikely unless a concerted or alternative pathway is available.

Modulation of Basicity and Acidity: The electron-withdrawing nature of the CF₂ group can lower the pKa of nearby functional groups, making adjacent protons more acidic and basic sites (like the nitrile nitrogen) less basic. rsc.org

Activation of Unsaturated Systems: If an unsaturated system, such as a double bond, were adjacent to the CF₂ group, it would be highly electron-deficient. thieme-connect.com This polarization makes the β-carbon susceptible to nucleophilic attack. While not directly applicable to the saturated backbone of this compound itself, this effect is a cornerstone of the reactivity of gem-difluoroalkenes.

Radical Reactions Initiated by Bromine Homolysis

The carbon-bromine bond in this compound is significantly weaker than the C-F, C-C, and C-H bonds in the molecule, making it the most likely site for initiating radical reactions. Homolytic cleavage of the C-Br bond, typically induced by radical initiators (e.g., AIBN), heat, or photolysis, generates a bromine radical (Br•) and a 2,2-difluoro-2-cyanoethyl radical (•CH₂CF₂CN). This difluorinated radical is a key intermediate for subsequent reactions.

Radical Additions to Unsaturated Systems

The 2,2-difluoro-2-cyanoethyl radical generated from bromine homolysis can readily participate in addition reactions with unsaturated systems like alkenes and alkynes. rsc.org This process, known as atom transfer radical addition (ATRA), typically involves a chain mechanism.

The reaction is initiated by the formation of the difluoroalkyl radical. This radical then adds to the π-system of an alkene or alkyne, forming a new carbon-centered radical. This new radical subsequently abstracts a bromine atom from another molecule of this compound, propagating the radical chain and forming the final addition product. Studies on similar bromodifluoromethyl compounds, such as bromodifluoromethylphosphonates, have demonstrated efficient palladium-catalyzed or photoredox-catalyzed additions to a variety of alkenes. rsc.orgresearchgate.net These methods provide a reliable route to incorporate the valuable phosphonyldifluoromethylated motif into organic molecules. rsc.org

| Radical Source | Unsaturated Substrate | Reaction Type | Product Type | Reference |

| Diethyl (bromodifluoromethyl)phosphonate | Styrene | Pd-catalyzed addition | (E)-diethyl (3,3-difluoro-1-phenylprop-1-en-2-yl)phosphonate | rsc.org |

| Bromodifluoromethyl sulfone | Various Olefins | Cobalt-catalyzed radical addition | Dialkylated CF₂ compounds | bohrium.com |

| Fluorinated alkyl bromides | Alkenes | Photoredox/Copper catalysis | Bromo-functionalized fluoroalkanes | researchgate.net |

Electron Transfer Processes

The C-Br bond in this compound can also be cleaved via electron transfer processes, typically involving chemical or electrochemical reduction. This process is fundamental in many organometallic and redox reactions. The mechanism is generally considered to be a stepwise process. researchgate.net

First, a single electron is transferred from a reductant (a metal, an electrode, or a low-valent metal complex) to the molecule. This electron transfer can be classified as an outer-sphere or inner-sphere process depending on the system. numberanalytics.comdavuniversity.orgresearchgate.net In an outer-sphere mechanism, the electron tunnels from the reductant to the substrate without direct bonding, forming a transient radical anion. libretexts.org

[Br-CH₂CF₂CN] + e⁻ → [Br-CH₂CF₂CN]•⁻

This radical anion intermediate is generally unstable. The excess electron density populates a σ* antibonding orbital of the C-Br bond, leading to its rapid and often irreversible fragmentation. This cleavage yields a bromide anion (Br⁻) and the 2,2-difluoro-2-cyanoethyl radical. researchgate.net

[Br-CH₂CF₂CN]•⁻ → Br⁻ + •CH₂CF₂CN

The resulting radical can then be further reduced to a carbanion, dimerize, or participate in other radical reactions as described previously. This stepwise electron transfer-dissociation mechanism is a common pathway for the reductive functionalization of alkyl halides.

Catalytic Conversions of this compound

The strategic placement of the bromo, difluoro, and nitrile functionalities within the same molecule opens up a wide array of possibilities for catalytic conversions, enabling the synthesis of more complex fluorinated building blocks.

The carbon-bromine bond in this compound is the primary site for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. While specific studies on this compound are not extensively documented, the reactivity can be inferred from similar α-bromo fluorinated compounds. Palladium, nickel, and copper catalysts are commonly employed for such transformations. beilstein-journals.org

Palladium-Catalyzed Reactions: Palladium complexes are highly effective for the cross-coupling of organobromides. For instance, a Suzuki-type coupling could potentially be employed to introduce aryl or vinyl substituents at the C3 position. The reaction would likely proceed via the classic catalytic cycle of oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. beilstein-journals.org

Nickel-Catalyzed Reactions: Nickel catalysts offer a cost-effective alternative to palladium and can exhibit unique reactivity. researchgate.net Nickel-catalyzed carbonylative couplings of α-bromonitriles with alkylzinc reagents and carbon monoxide have been reported to produce β-ketonitriles. researchgate.net This suggests a potential pathway for the conversion of this compound into a difluorinated β-ketonitrile, a valuable synthetic intermediate. The reaction likely involves the formation of a nickel-acyl complex, which then undergoes reductive elimination with the organozinc reagent. researchgate.net

Copper-Catalyzed Reactions: Copper-catalyzed reactions are particularly useful for the formation of C-N and C-O bonds. An Ullmann-type coupling could potentially be used to introduce amine or alkoxide nucleophiles, leading to the synthesis of 3-amino- or 3-alkoxy-2,2-difluoropropanenitriles.

The table below illustrates hypothetical transition metal-catalyzed cross-coupling reactions of this compound based on established methodologies for similar substrates.

Table 1: Representative Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Catalyst | Coupling Partner | Potential Product |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | Arylboronic acid | 3-Aryl-2,2-difluoropropanenitrile |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂/CuI | Terminal alkyne | 3-Alkynyl-2,2-difluoropropanenitrile |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Ligand | Amine | 3-Amino-2,2-difluoropropanenitrile |

Organocatalysis provides a metal-free alternative for the transformation of organic molecules, often with high enantioselectivity. For this compound, organocatalytic strategies could potentially be employed to induce asymmetric transformations.

Enantioselective Bromine Substitution: Chiral organocatalysts, such as cinchona alkaloids or chiral phosphoric acids, could potentially catalyze the enantioselective substitution of the bromine atom with various nucleophiles. For example, a reaction with a soft nucleophile in the presence of a chiral phase-transfer catalyst might lead to the formation of an enantioenriched product.

Michael Addition Reactions: While this compound itself is not a typical Michael acceptor, it can be a precursor to one. For instance, elimination of HBr would generate 2,2-difluoroacrylonitrile, a potent Michael acceptor. This elimination could potentially be promoted by a basic organocatalyst, which could then also catalyze the subsequent conjugate addition of a nucleophile in a one-pot, tandem fashion.

A recent study has demonstrated the asymmetric organocatalyzed cyclization cascade reactions of 3,3-difluoro-2-aryl-3H-indoles with enamides, showcasing the utility of chiral phosphoric acids in activating fluorinated substrates. nih.gov This suggests the potential for similar catalytic systems to be applied to reactions involving this compound.

The table below outlines plausible organocatalytic transformations involving this compound.

Table 2: Plausible Organocatalytic Transformations

| Reaction Type | Organocatalyst | Reactant | Potential Product |

|---|---|---|---|

| Asymmetric Nucleophilic Substitution | Chiral Phase-Transfer Catalyst | Thiol | Enantioenriched 3-thio-2,2-difluoropropanenitrile |

| Tandem Elimination-Michael Addition | Basic Organocatalyst (e.g., DABCO) | 1,3-Dicarbonyl compound | Adduct of 2,2-difluoroacrylonitrile |

Lewis and Brønsted acids can play a crucial role in activating the functional groups present in this compound.

Lewis Acid Catalysis: A Lewis acid could coordinate to the nitrogen atom of the nitrile group, enhancing the electron-withdrawing effect and potentially facilitating nucleophilic attack at the C3 position. This activation could be particularly useful in Friedel-Crafts-type reactions, where an aromatic or heteroaromatic nucleophile attacks the electrophilic carbon bearing the bromine atom. Furthermore, Lewis acids are known to catalyze the formation of covalent organic frameworks, suggesting a potential application for this compound in materials science. rsc.org

Brønsted Acid Catalysis: Strong Brønsted acids can protonate the nitrile group, increasing its electrophilicity and rendering the α-protons more acidic. This could facilitate elimination reactions or subsequent cycloadditions. Chiral Brønsted acids, such as BINOL-derived phosphoric acids, have been successfully employed in a variety of asymmetric transformations, including cycloadditions and transfer hydrogenations. nih.govbeilstein-journals.org For example, a Brønsted acid could catalyze a [3+2] cycloaddition with a suitable dipolarophile after in situ generation of a reactive intermediate from this compound. nih.gov

The table below summarizes potential acid-catalyzed transformations of this compound.

Table 3: Potential Lewis Acid and Brønsted Acid Catalyzed Transformations

| Catalyst Type | Catalyst Example | Reaction Type | Potential Product |

|---|---|---|---|

| Lewis Acid | AlCl₃ | Friedel-Crafts Alkylation | 3-Aryl-2,2-difluoropropanenitrile |

| Lewis Acid | BF₃·OEt₂ | Covalent Organic Framework Formation | Boronate ester-linked polymer |

| Brønsted Acid | Chiral Phosphoric Acid | Asymmetric [3+2] Cycloaddition | Chiral heterocyclic compound |

Exploration of Novel Derivatives and Analogues Derived from 3 Bromo 2,2 Difluoropropanenitrile

Synthesis of Fluorinated Heterocyclic Compounds

The construction of heterocyclic rings is a cornerstone of medicinal and materials chemistry. researchgate.net 3-Bromo-2,2-difluoropropanenitrile is a valuable precursor for synthesizing fluorinated heterocycles, leveraging the electrophilicity of the carbon bearing the bromine and the ability of the nitrile group to participate in cyclization reactions. researchgate.net

A common strategy involves reaction with binucleophilic reagents. For instance, condensation with hydrazine (B178648) or substituted hydrazines can lead to the formation of fluorinated pyrazoles. The reaction likely proceeds through an initial SN2 displacement of the bromide by one of the hydrazine nitrogen atoms, followed by an intramolecular nucleophilic attack of the second nitrogen onto the electrophilic carbon of the nitrile group, which, after tautomerization, yields the stable aromatic pyrazole (B372694) ring. A similar strategy with hydroxylamine (B1172632) would yield fluorinated isoxazoles.

| Starting Material | Reagent | Proposed Product | Heterocycle Class |

| This compound | Hydrazine (H₂NNH₂) | 3-(Difluoromethyl)-1H-pyrazol-5-amine | Pyrazole |

| This compound | Hydroxylamine (H₂NOH) | 3-(Difluoromethyl)isoxazol-5-amine | Isoxazole |

This table presents proposed synthetic pathways to heterocyclic compounds based on the known reactivity of the starting material.

Preparation of Fluorinated Aliphatic Building Blocks

Beyond heterocycles, this compound is instrumental in creating novel fluorinated aliphatic synthons. These reactions typically modify either the C-Br bond or the nitrile functionality, yielding a new generation of building blocks for further chemical exploration. sioc-journal.cnresearchgate.net

One powerful method involves the palladium-catalyzed substitution of the bromide with soft carbon nucleophiles. pharm.or.jp For example, reacting this compound with a malonic ester in the presence of a palladium catalyst can form a new carbon-carbon bond, leading to a more complex difluorinated nitrile ester. pharm.or.jp

Alternatively, the nitrile group itself can be transformed. Standard hydrolysis conditions (acidic or basic) can convert the nitrile into a carboxylic acid, yielding 3-bromo-2,2-difluoropropanoic acid. This product is a valuable building block in its own right, analogous to other bromo-difluoroacetic acid derivatives used in the synthesis of complex molecules. nih.gov

| Reactant | Reagent(s) | Product | Building Block Class |

| This compound | Diethyl malonate, Pd(OAc)₂, PPh₃ | Diethyl 2-(2,2-difluoro-2-cyanoethyl)malonate | Difluorinated Dinitrile/Diester Precursor |

| This compound | H₃O⁺, Heat | 3-Bromo-2,2-difluoropropanoic acid | Fluorinated Carboxylic Acid |

This table provides examples of fluorinated aliphatic building blocks synthesized from this compound.

Development of Advanced Fluorinated Amino Acids and Peptidomimetics (Chemical Synthesis Focus)

Fluorinated amino acids are of immense interest in drug discovery and protein engineering, as they can enhance metabolic stability and modulate peptide conformation. nih.gov this compound is an ideal starting point for the synthesis of non-canonical amino acids, particularly β-amino acids containing a gem-difluoro moiety.

A robust synthetic route to 3-amino-2,2-difluoropropanoic acid (a difluorinated β-alanine analogue) can be envisioned. The synthesis commences with the nucleophilic displacement of the bromide by an azide (B81097) ion (e.g., using sodium azide), a classic method for introducing a protected nitrogen functionality. The resulting 3-azido-2,2-difluoropropanenitrile can then undergo sequential or concurrent hydrolysis of the nitrile to a carboxylic acid and reduction of the azide to a primary amine. For instance, acidic hydrolysis would furnish the azido (B1232118) acid, which can then be reduced via catalytic hydrogenation (e.g., H₂ over Pd/C) to yield the target fluorinated β-amino acid.

| Step | Starting Material | Reagent(s) | Intermediate/Product | Transformation |

| 1 | This compound | Sodium Azide (NaN₃) | 3-Azido-2,2-difluoropropanenitrile | Bromide-Azide Exchange |

| 2 | 3-Azido-2,2-difluoropropanenitrile | H₃O⁺, Heat | 3-Azido-2,2-difluoropropanoic acid | Nitrile Hydrolysis |

| 3 | 3-Azido-2,2-difluoropropanoic acid | H₂, Pd/C | 3-Amino-2,2-difluoropropanoic acid | Azide Reduction |

This table outlines a proposed multi-step synthesis of a fluorinated amino acid.

Structure-Reactivity Relationship Studies in Derived Compounds

The chemical behavior of derivatives synthesized from this compound is profoundly influenced by the gem-difluoro group at the C2 position. This group exerts a powerful electron-withdrawing effect, which has significant consequences for the reactivity of adjacent functional groups.

Electrophilicity: The two fluorine atoms dramatically increase the partial positive charge on the C2 carbon. This electronic pull is relayed to the C3 carbon, making the C-Br bond more polarized and highly susceptible to nucleophilic attack. This enhances the rate of SN2 reactions at this position compared to non-fluorinated analogues.

Acidity of α-Protons: In derivatives where the nitrile is converted to a carbonyl group (e.g., a ketone), the electron-withdrawing nature of the CF₂ group significantly increases the acidity of any protons on the C1 carbon. This facilitates enolate formation and subsequent reactions.

Influence in Organometallic Chemistry: In cross-coupling reactions, the nature of the functional group attached to the difluorinated carbon affects the stability and reactivity of organometallic intermediates. Studies on analogous systems have shown that palladium fluoroenolate complexes derived from difluoronitriles are less reactive towards reductive elimination than those derived from difluoroamides or difluoroesters. nih.gov This is attributed to the strong electron-withdrawing power of the nitrile, which stabilizes the Pd-C(enolate) bond, making the final bond-forming step slower. nih.gov This demonstrates that while the CF₂ group activates the substrate for initial reaction, the choice of the second functional group (nitrile, ester, etc.) is critical for tuning the reactivity in more complex catalytic cycles.

Computational and Theoretical Investigations of 3 Bromo 2,2 Difluoropropanenitrile and Its Derivatives

Electronic Structure and Bonding Analysis via Quantum Chemical Methods

The electronic structure of 3-bromo-2,2-difluoropropanenitrile is significantly influenced by the presence of highly electronegative fluorine atoms, a bromine atom, and a cyano group. These features create a complex interplay of inductive and resonance effects that dictate the molecule's reactivity and physical properties. Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are instrumental in elucidating these electronic characteristics.

Natural Bond Orbital (NBO) Analysis:

NBO analysis provides a localized picture of bonding and is particularly useful for understanding hyperconjugative interactions and charge distribution. researchgate.net In this compound, strong σ-bonds are expected for the C-C and C-H frameworks. The C-F bonds will be highly polarized towards the fluorine atoms, leading to a significant partial positive charge on the C2 carbon. The C-Br bond will also be polarized, though to a lesser extent than the C-F bonds.

A key feature revealed by NBO analysis in similar fluorinated molecules is the anomeric effect, where a lone pair on an atom can donate electron density into an adjacent antibonding orbital. In this case, lone pairs on the fluorine atoms can donate into the σ(C-C) and σ(C-Br) orbitals, which would have a stabilizing effect on the molecule. Similarly, interactions between the nitrile π system and adjacent σ bonds can be anticipated.

Mulliken Population Analysis:

Mulliken population analysis offers a method for assigning partial atomic charges. libretexts.orgresearchgate.net For this compound, this analysis is expected to show a significant negative charge on the fluorine and nitrogen atoms, and a smaller negative charge on the bromine atom. The carbon atoms, particularly C2, will bear a substantial partial positive charge due to the cumulative electron-withdrawing effects of the halogens and the nitrile group.

To illustrate the expected charge distribution, a hypothetical Mulliken charge distribution for this compound is presented in the table below, based on trends observed in related halogenated alkanes. researchgate.netrsc.orgsemanticscholar.org

| Atom | Hypothetical Mulliken Charge (a.u.) |

| C1 (CH2Br) | +0.10 |

| C2 (CF2CN) | +0.60 |

| C3 (CN) | +0.15 |

| H | +0.12 |

| Br | -0.15 |

| F | -0.35 |

| N | -0.40 |

This table is illustrative and based on trends from similar compounds.

Bonding Characteristics:

The C-F bonds in this compound are expected to be exceptionally strong due to the high electronegativity of fluorine. thieme-connect.comresearchgate.net Conversely, the C-Br bond is weaker and represents a likely site for nucleophilic attack or radical abstraction. The nitrile group (C≡N) will exhibit its characteristic strong triple bond, with the π orbitals being crucial for its reactivity in cycloadditions and other reactions. The presence of the gem-difluoro group is known to influence the reactivity of adjacent functional groups, and in this case, it would activate the nitrile group towards certain transformations.

Conformational Landscapes and Rotational Barriers

The conformational preferences of this compound are primarily dictated by the rotation around the C1-C2 single bond. The interplay of steric hindrance and electrostatic interactions between the bulky bromine atom, the electronegative fluorine atoms, and the nitrile group will determine the stable conformers and the energy barriers between them.

Studies on similar halogenated propanes and propanols have shown that gauche conformers are often favored over anti conformers, a phenomenon attributed to the gauche effect where hyperconjugation provides additional stability. q-chem.com For 1,3-difluorinated alkanes, the conformational profile is strongly influenced by the 1,3-difluoropropylene motif, with a significant dependence on the polarity of the medium. nih.gov

Predicted Conformers:

For this compound, we can predict the existence of several key conformers arising from rotation around the C1-C2 bond. The relative energies of these conformers will depend on the dihedral angle between the C-Br bond and the C-CN bond. The primary conformers would be the anti and gauche forms.

| Conformer | Dihedral Angle (Br-C1-C2-CN) | Expected Relative Stability |

| Anti | ~180° | Likely a local minimum |

| Gauche | ~60° | Potentially the global minimum |

This table presents a qualitative prediction of conformational stability.

Rotational Barriers:

The energy barriers to rotation around the C1-C2 bond are expected to be significant due to the steric bulk of the bromine atom and the electrostatic repulsion between the electron clouds of the halogens and the nitrile group. Computational studies on related halogenated alkanes suggest that these barriers can be in the range of several kcal/mol. The exact values would need to be determined through detailed quantum chemical calculations.

Reaction Pathway Elucidation and Transition State Analysis for Key Transformations

The reactivity of this compound is expected to be diverse, with potential transformations at the C-Br bond and the nitrile group. Computational chemistry can be employed to elucidate the mechanisms of these reactions, identify transition states, and calculate activation energies, thereby predicting the most favorable reaction pathways.

Transformations involving the C-Br Bond:

The C-Br bond is a likely site for nucleophilic substitution and radical reactions.

Nucleophilic Substitution: Nucleophiles can attack the electrophilic C1 carbon, displacing the bromide ion. The presence of the adjacent electron-withdrawing difluoro-nitrile group would likely facilitate this reaction.

Radical Bromination/Debromination: The C-Br bond can be cleaved homolytically to form a radical intermediate, which can then participate in various radical chain reactions.

Transformations involving the Nitrile Group:

The nitrile group can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis: In the presence of acid or base, the nitrile group can be hydrolyzed to a carboxylic acid or an amide.

Reduction: The nitrile group can be reduced to a primary amine using various reducing agents.

Cycloaddition Reactions: Fluorinated nitriles are known to participate in (3+2) cycloaddition reactions with 1,3-dipoles, such as nitrile imines, to form heterocyclic compounds like pyrazolines. researchgate.net DFT calculations on similar systems have shown that these reactions are often kinetically controlled. researchgate.net

A hypothetical reaction energy profile for a generic nucleophilic substitution at the C1 position is presented below, illustrating the concepts of transition state and activation energy.

| Reaction Coordinate | Parameter | Hypothetical Value (kcal/mol) |

| Reactants | Relative Energy | 0 |

| Transition State | Activation Energy (ΔG‡) | +20 |

| Products | Reaction Energy (ΔG) | -10 |

This table is for illustrative purposes and does not represent actual calculated values for a specific reaction.

Solvent Effects on Reactivity and Conformation

The conformation and reactivity of this compound are expected to be influenced by the solvent environment. Polar solvents can stabilize charged intermediates and transition states, thereby accelerating reactions that proceed through such species.

Conformational Changes:

As observed in 1,3-difluorinated alkanes, the conformational equilibrium of this compound is likely to shift in response to solvent polarity. nih.gov Polar solvents may favor conformers with a larger dipole moment. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used in quantum chemical calculations to account for these effects.

Reactivity Changes:

For reactions involving charge separation in the transition state, such as nucleophilic substitutions, an increase in solvent polarity would be expected to lower the activation energy and increase the reaction rate. The choice of solvent can therefore be a critical factor in controlling the outcome of chemical reactions involving this compound. For instance, in reactions of fluorinated nitrile imines, the solvent can influence the stability and reactivity of the dipole. researchgate.net

Strategic Applications in Advanced Organic Synthesis and Materials Science

Role as a Precursor in the Synthesis of Complex Fluorinated Molecules

3-Bromo-2,2-difluoropropanenitrile is a key starting material for constructing intricate fluorinated molecules. The incorporation of fluorine is a widely used strategy to modulate the biological properties of compounds, such as their lipophilicity and metabolic stability, making such precursors highly valuable in medicinal and agrochemical research. nih.gov These fluorinated compounds serve as essential building blocks for a variety of biologically active molecules. nih.gov

The reactivity of the carbon-bromine bond allows for a range of substitution and coupling reactions, introducing the gem-difluoronitrile group into larger molecular scaffolds. This motif is particularly significant. For example, related structures like ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates have been successfully used in direct cross-coupling reactions with molecules like coumarins and quinolinones. rsc.org This methodology, which could be applied to nitrile analogs, yields structurally diverse difluoroalkylated heterocyclic compounds, some of which have demonstrated notable antitumor efficacy. rsc.org Furthermore, fluorinated precursors are instrumental in the synthesis of important structural motifs like 1,2,3-triazoles, which have broad applications. rsc.org The ability to generate complex structures from relatively simple starting materials underscores the strategic importance of this compound in modern organic synthesis.

Utility in the Development of Fluorinated Polymer Precursors

The field of materials science has a significant interest in fluorinated polymers due to their unique properties, including high thermal stability, chemical resistance, and specific dielectric characteristics. This compound serves as a valuable intermediate in the synthesis of monomers required for creating these advanced polymers.

Through chemical modification, the bromo group in this compound can be transformed or eliminated to create a polymerizable functional group, such as a vinyl or acrylic moiety. The subsequent polymerization or copolymerization of such a monomer leads to polymers where the difluoronitrile group is a repeating side chain. The presence of this highly polar and fluorine-rich group can impart desirable properties to the final material, making it suitable for applications in high-performance plastics, dielectrics for electronic components, or membranes with selective permeability. The synthesis of fluorinated functional materials has been a focus of extensive research for several decades. nih.gov

Application as a Synthon for Agrochemical and Specialized Chemical Intermediates

In synthetic chemistry, a "synthon" refers to a structural unit within a molecule that can be formed or assembled by known synthetic operations. This compound is an effective synthon for the difluoronitrile-ethyl group, providing a reliable method for its installation into target molecules. This capability is particularly relevant in the agrochemical industry, where the synthesis of novel fluorinated organic molecules is a constant pursuit. nih.gov

The introduction of fluorine can enhance the efficacy and metabolic stability of pesticides and herbicides. The ability to use this compound to build more complex structures, such as the difluoroalkylated coumarin (B35378) and quinolinone derivatives, highlights its role in creating specialized intermediates. rsc.org These intermediates are not end products themselves but are crucial stepping stones in the multi-step synthesis of fine chemicals and active pharmaceutical ingredients.

Contribution to the Synthesis of Fluorinated Liquid Crystals and Electronic Materials

This compound represents a valuable building block for synthesizing such advanced electronic materials. The difluoromethylene (CF₂) group it contains can be incorporated into the core or terminal part of a liquid crystal molecule. This structural modification is a critical tool for tuning the material's dielectric anisotropy to be either positive or negative, a requirement for different display modes. nih.govbeilstein-journals.org The synthesis of various fluorinated LCs, including those with trifluoromethyl groups and other fluorinated motifs, has been shown to be effective in creating materials with desirable properties like low viscosity and high stability. nih.gov By providing a means to introduce the -CF₂CN group, this compound contributes to the development of new liquid crystalline materials with optimized performance for next-generation electronic displays. mdpi.com

Conclusion and Future Perspectives in the Research of 3 Bromo 2,2 Difluoropropanenitrile

Summary of Key Synthetic and Reactivity Discoveries

While specific literature on the synthesis of 3-Bromo-2,2-difluoropropanenitrile is not abundant, its preparation can be inferred from established methods for analogous halogenated and fluorinated compounds. A plausible and commonly employed strategy involves the radical bromination of 2,2-difluoropropanenitrile. This approach is analogous to the synthesis of similar compounds where a C-H bond adjacent to an electron-withdrawing group is selectively halogenated.

The reactivity of this compound is predicted to be dominated by the electrophilic nature of the carbon bearing the bromine atom and the nucleophilic character of the nitrile group. The bromine atom serves as a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, opening avenues for the synthesis of diverse derivatives. The gem-difluoro moiety is expected to influence the reactivity by increasing the electrophilicity of the adjacent carbon and providing metabolic stability in potential pharmaceutical applications. The nitrile group, a versatile functional group, can undergo various transformations, including hydrolysis to carboxylic acids, reduction to amines, or participation in cycloaddition reactions. nih.gov

Unexplored Reactivity Patterns and Synthetic Challenges

Despite the predicted reactivity, a vast expanse of the chemical space of this compound remains uncharted. A significant challenge lies in the development of a robust and scalable synthesis of the parent compound itself. While radical bromination is a logical approach, achieving high selectivity and minimizing side reactions can be challenging. masterorganicchemistry.comlibretexts.org The synthesis of fluorinated building blocks, in general, presents hurdles due to the unique reactivity of fluorine-containing reagents and the often-harsh reaction conditions required. nih.gov

The full scope of nucleophilic displacement of the bromide is yet to be systematically investigated. Exploring reactions with a broad range of nucleophiles, including carbon, nitrogen, oxygen, and sulfur-based reagents, will be crucial to unlocking its full synthetic potential. Furthermore, the influence of the gem-difluoro group on the regioselectivity and stereoselectivity of these reactions warrants detailed investigation.

Unexplored areas of reactivity include:

Metal-catalyzed cross-coupling reactions: The utility of the C-Br bond in Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions to form C-C, C-N, and C-O bonds is a promising yet untested avenue.

Reactivity of the nitrile group: While standard nitrile transformations are expected, the interplay between the gem-difluoro group and the nitrile's reactivity in more complex transformations, such as [3+2] cycloadditions with nitrile imines, remains to be explored. mdpi.com

Radical reactions: The potential for the bromine atom to participate in radical-mediated C-C bond-forming reactions is another area ripe for investigation.

Emerging Areas for Computational and Applied Research

Computational chemistry offers a powerful tool to bridge the experimental gaps in our understanding of this compound. Density Functional Theory (DFT) calculations can provide valuable insights into its structural and electronic properties.

Key areas for computational investigation include:

Reaction mechanism and energetics: DFT calculations can be employed to model the transition states and reaction pathways for nucleophilic substitution and other reactions, helping to predict reactivity and selectivity. nih.govresearchgate.net

Spectroscopic analysis: Predicting NMR spectra and other spectroscopic properties can aid in the characterization of new derivatives.

From an applied research perspective, the unique structural features of this compound make it an attractive building block for:

Medicinal Chemistry: The gem-difluoro group is a known bioisostere for a carbonyl group and can enhance metabolic stability and binding affinity. wikipedia.org The nitrile group is also a common pharmacophore. nih.govrhhz.net

Agrochemicals: The introduction of fluorine atoms is a common strategy in the design of modern pesticides.

Materials Science: Fluorinated compounds often exhibit unique properties, and this building block could be used to synthesize novel polymers or liquid crystals.

Potential for Integration into Automated Synthesis Platforms and Flow Chemistry

The development of automated synthesis platforms and the adoption of flow chemistry are revolutionizing organic synthesis. acs.org These technologies offer significant advantages in terms of reproducibility, safety, and scalability, particularly for reactions involving hazardous reagents or intermediates.

The synthesis of this compound and its subsequent derivatization are well-suited for these modern synthetic approaches. Flow chemistry, for instance, allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can be critical for controlling selectivity in radical bromination reactions. rhhz.netacs.orgnih.govallfordrugs.com The use of packed-bed reactors with solid-supported reagents or catalysts can further enhance the efficiency and sustainability of the synthetic process. acs.org

An automated platform could be designed to:

Synthesize this compound in a continuous flow reactor.

Purify the product in-line.

Direct the purified product to a series of parallel reactors for derivatization with a library of nucleophiles or coupling partners.

Utilize automated purification and analysis to rapidly generate and characterize a library of novel compounds.

This high-throughput approach would significantly accelerate the exploration of the chemical space around this promising building block, paving the way for the discovery of new molecules with valuable applications in various fields. A cyanide-free synthesis of nitriles has also been demonstrated using flow chemistry, highlighting the potential for safer and more efficient production of nitrile-containing compounds. rsc.org

Q & A

Basic: What are the standard synthetic routes for preparing 3-Bromo-2,2-difluoropropanenitrile in laboratory settings?

Methodological Answer:

The synthesis typically involves halogenation of a fluorinated propanenitrile precursor. For analogous brominated nitriles, bromination using reagents like N-bromosuccinimide (NBS) under radical initiation or electrophilic conditions is common. For example, in related compounds (e.g., 3’-Bromo-2,2-dimethylbutyrophenone), bromination is achieved using NBS with catalysts like benzoyl peroxide or light irradiation . For fluorinated substrates, careful control of reaction temperature (0–25°C) and solvent polarity (e.g., CCl₄ or DCM) ensures regioselectivity. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the product from unreacted starting materials or di-brominated byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.